1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine
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Description
“1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” is a complex organic compound. It contains an indole moiety, which is a five-membered heterocyclic compound with two nitrogen atoms . The compound also contains a piperidinamine group, which is a six-membered ring with one nitrogen atom . The compound is likely to be a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 2- (2-amino-4- (1H-indol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-diones was accomplished by reacting diethyl phthalate, 2-cyanoacetohydrazide, 1H-indole-2-carbaldehydes, and 5,5-dimethylcyclohexane-1,3-dione in [BMIM]BF4 as an ionic liquid medium .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains an indole ring which is substituted at the 2 and 3 positions with methyl groups. The 7 position of the indole ring is attached to a carbonyl group, which is further linked to a phenyl-substituted piperidinamine .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with similar structures have been found to show radical scavenging activity, which is a type of antioxidant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly known. However, it is likely to be a solid at room temperature .
Mechanism of Action
The mechanism of action of “1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” is not explicitly known. However, compounds with similar structures have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .
Future Directions
The compound “1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” could potentially be explored for its biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for further investigation .
Properties
IUPAC Name |
(3-anilinopiperidin-1-yl)-(2,3-dimethyl-1H-indol-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-16(2)23-21-19(15)11-6-12-20(21)22(26)25-13-7-10-18(14-25)24-17-8-4-3-5-9-17/h3-6,8-9,11-12,18,23-24H,7,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYPMDQNLHHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC(C3)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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